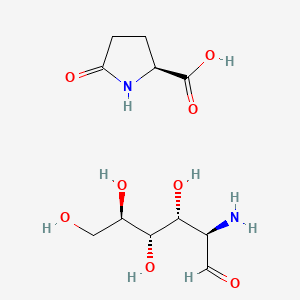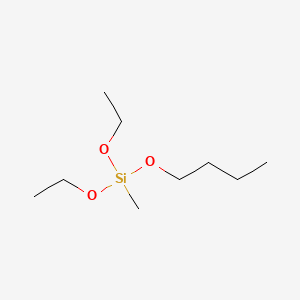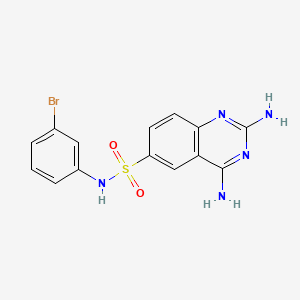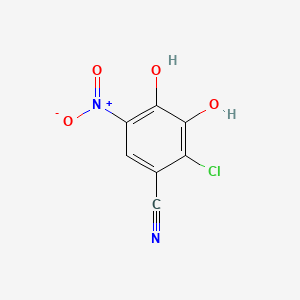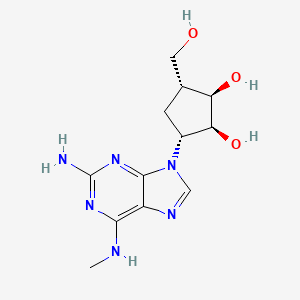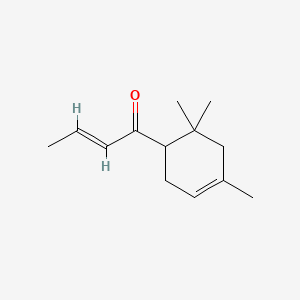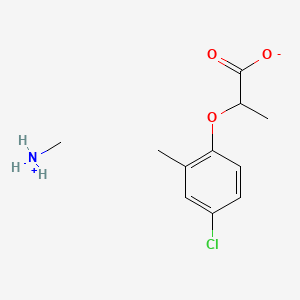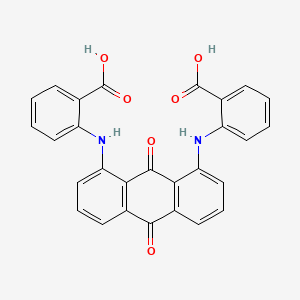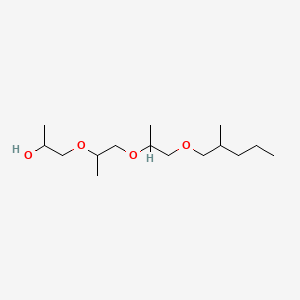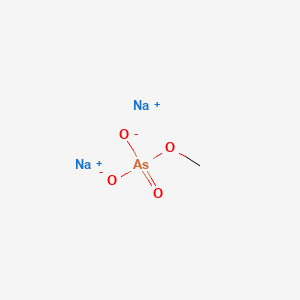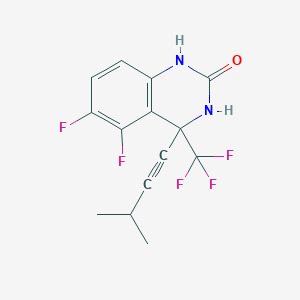
2(1H)-Quinazolinone, 5,6-difluoro-3,4-dihydro-4-(3-methyl-1-butynyl)-4-(trifluoromethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2(1H)-Quinazolinone, 5,6-difluoro-3,4-dihydro-4-(3-methyl-1-butynyl)-4-(trifluoromethyl)- is a synthetic organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are used in various pharmaceutical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Quinazolinone derivatives typically involves the cyclization of anthranilic acid derivatives with appropriate reagents. For this specific compound, the synthesis might involve:
Starting Materials: Anthranilic acid derivatives, fluorinated reagents, and alkynes.
Reaction Conditions: Catalysts such as palladium or copper, solvents like DMF or DMSO, and controlled temperature conditions.
Industrial Production Methods
Industrial production of such compounds often involves multi-step synthesis with optimization for yield and purity. Techniques like high-performance liquid chromatography (HPLC) and recrystallization are used for purification.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, especially at the alkynyl group.
Reduction: Reduction reactions can occur at the quinazolinone core or the trifluoromethyl group.
Substitution: Halogen substitution reactions are common, particularly involving the fluorine atoms.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents like N-bromosuccinimide (NBS).
Major Products
The major products depend on the specific reactions but may include various oxidized, reduced, or substituted derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: Used as ligands in catalytic reactions.
Material Science: Incorporated into polymers for enhanced properties.
Biology
Enzyme Inhibition: Acts as inhibitors for specific enzymes.
Cell Signaling: Modulates signaling pathways in cells.
Medicine
Anticancer: Potential use in cancer treatment due to its ability to inhibit cell proliferation.
Antimicrobial: Exhibits antimicrobial properties against various pathogens.
Industry
Agriculture: Used in the development of agrochemicals.
Pharmaceuticals: Key intermediate in the synthesis of various drugs.
Wirkmechanismus
The mechanism of action for 2(1H)-Quinazolinone derivatives often involves:
Molecular Targets: Enzymes, receptors, and DNA.
Pathways: Inhibition of specific enzymes, modulation of receptor activity, and interference with DNA replication.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2(1H)-Quinazolinone: Basic structure without substitutions.
5,6-Difluoro-2(1H)-Quinazolinone: Lacks the alkynyl and trifluoromethyl groups.
4-(Trifluoromethyl)-2(1H)-Quinazolinone: Lacks the difluoro and alkynyl groups.
Uniqueness
The presence of both difluoro and trifluoromethyl groups, along with the alkynyl substitution, makes this compound unique in terms of its chemical reactivity and potential biological activity.
Eigenschaften
CAS-Nummer |
214287-72-6 |
|---|---|
Molekularformel |
C14H11F5N2O |
Molekulargewicht |
318.24 g/mol |
IUPAC-Name |
5,6-difluoro-4-(3-methylbut-1-ynyl)-4-(trifluoromethyl)-1,3-dihydroquinazolin-2-one |
InChI |
InChI=1S/C14H11F5N2O/c1-7(2)5-6-13(14(17,18)19)10-9(20-12(22)21-13)4-3-8(15)11(10)16/h3-4,7H,1-2H3,(H2,20,21,22) |
InChI-Schlüssel |
MDBZEMXWDCNPQW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C#CC1(C2=C(C=CC(=C2F)F)NC(=O)N1)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


